molecular formula C19H19N3O3S B11006268 N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11006268
M. Wt: 369.4 g/mol
InChI Key: KCCMGRFZCCBAPO-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound featuring a 4-(acetylamino)phenyl group linked via a butanamide chain to a 3-oxo-1,2-benzothiazol-2(3H)-yl moiety. The benzothiazole core is a sulfur- and nitrogen-containing heterocycle known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity . The acetylamino phenyl group may enhance solubility and bioavailability, while the butanamide linker provides structural flexibility for target binding.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C19H19N3O3S/c1-13(23)20-14-8-10-15(11-9-14)21-18(24)7-4-12-22-19(25)16-5-2-3-6-17(16)26-22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,24)

InChI Key

KCCMGRFZCCBAPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Catalyst-Free Three-Component Reaction

A green chemistry approach developed by enables benzothiazole synthesis from aromatic amines, aliphatic amines, and elemental sulfur in dimethyl sulfoxide (DMSO).

Procedure :

  • Reactants : Aniline derivatives (e.g., 4-nitroaniline) and benzylamine.

  • Conditions :

    • Solvent: DMSO (acts as oxidant)

    • Temperature: 140°C under N₂ atmosphere

    • Time: 22 hours

  • Outcome : Forms 2-substituted benzothiazoles with yields up to 80%.

Mechanism :

  • Double C–S and C–N bond formation via C–N bond cleavage.

  • DMSO facilitates cyclization by oxidizing intermediates.

Advantages :

  • Eliminates transition-metal catalysts.

  • Scalable (demonstrated at 5 mmol scale).

Alternative Cyclization Methods

  • Thiocyclization of o-Halonitrobenzenes : Older methods use halogenated substrates with sulfur sources but face limitations due to toxicity.

  • Iodine-Catalyzed Reactions : Employ acetophenones and sulfur powder, though requiring halogenated intermediates.

Butanamide Chain Introduction

Alkylation of Benzothiazole Intermediate

The 3-oxo-1,2-benzothiazol-2(3H)-yl group is functionalized at the 4-position via nucleophilic substitution or Mitsunobu reactions.

Example Protocol :

  • Substrate : 3-Oxo-1,2-benzothiazole.

  • Reagent : 4-Bromobutanoyl chloride.

  • Conditions :

    • Base: Triethylamine (TEA) in anhydrous tetrahydrofuran (THF).

    • Temperature: 0°C to room temperature.

  • Outcome : Forms 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl chloride.

Coupling with Acetylamino Phenyl Group

Amide Bond Formation Using EDCI/HOBt

A standard peptide coupling method adapted from:

Procedure :

  • Reactants :

    • 4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoyl chloride.

    • 4-Aminoacetanilide (N-(4-aminophenyl)acetamide).

  • Coupling Agents :

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • HOBt (Hydroxybenzotriazole).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

    • Temperature: 0°C → RT, 12–24 hours.

  • Workup :

    • Extraction with ethyl acetate.

    • Purification via silica gel chromatography (petroleum ether/ethyl acetate).

Yield : ~60–70% (estimated from analogous reactions).

Alternative Coupling Strategies

  • Schotten-Baumann Reaction : Aqueous base conditions for acyl chloride-amine reactions, though less efficient for sterically hindered substrates.

  • Uronium Salts (HATU, TBTU) : Higher yields but increased cost.

Protecting Group Strategies

To prevent undesired reactions during coupling:

  • Acetylation : The aniline group in 4-aminoacetanilide is pre-protected as an acetamide.

  • Boc Protection : Temporary tert-butoxycarbonyl groups for amine intermediates, removed via trifluoroacetic acid (TFA).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Primary method using gradients of petroleum ether and ethyl acetate.

  • HPLC : For analytical validation (>95% purity).

Spectroscopic Validation

TechniqueKey Data PointsSource
¹H NMR δ 8.15–8.13 (m, aromatic H), δ 2.1 (s, acetyl CH₃)
¹³C NMR 167.08 ppm (amide C=O), 152.11 ppm (benzothiazole C=N)
IR 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (benzothiazole C=N)
MS (ESI) m/z 369.4 [M+H]⁺

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Catalyst-Free8095HighLow (no metals)
EDCI/HOBt7098ModerateModerate
Schotten-Baumann5090HighLow

Optimal Route : Catalyst-free benzothiazole synthesis followed by EDCI/HOBt-mediated coupling balances yield, purity, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Biological Activity

N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3S, with a molecular weight of approximately 369.4 g/mol. The compound is characterized by the presence of both an acetylamino group and a benzothiazole moiety, which are known to influence its pharmacological properties.

Biological Activities

Research indicates that compounds containing benzothiazole rings often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have been documented for their antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating inflammatory diseases.
  • Anticancer Properties : The structural components of the compound suggest it may interact with cancer-related pathways, although specific mechanisms require further investigation.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may function by:

  • Inhibiting specific enzymes involved in disease pathways.
  • Interacting with biological targets that modulate cellular signaling.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines.
AnticancerMay induce apoptosis in cancer cell lines; further studies needed.

Case Studies

  • Anticancer Activity :
    A study investigated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. Results indicated that compounds similar to this compound demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines .
  • Anti-inflammatory Effects :
    Another research project focused on the anti-inflammatory potential of benzothiazole derivatives. The study found that certain compounds could significantly reduce levels of inflammatory markers in vitro, suggesting a possible therapeutic role for this compound in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

  • 4-(Acetylamino)phenyl group: Shared with N4-Acetylsulfacetamide (), which replaces the benzothiazole with a sulfonamide group. Sulfonamides are typically associated with antimicrobial activity, whereas amides like the target compound may exhibit different pharmacological profiles .
  • 3-Oxo-1,2-benzothiazol-2(3H)-yl group: Present in the compound, which incorporates a sulfonyl-piperidine substituent. This modification increases molecular weight (477.55 g/mol) and may alter binding affinity compared to the target’s simpler acetylamino group .
  • Butanamide linker: Similar to compound 18 in , which features a benzoisoquinolinone heterocycle and a hydroxyethyl group. The hydroxyethyl group in compound 18 likely improves aqueous solubility, whereas the target’s phenyl group may enhance lipophilicity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Potential Applications
Target Compound Benzothiazole, acetylamino phenyl, butanamide ~350 (estimated) Amide, acetyl, ketone Enzyme inhibition, antiviral
N4-Acetylsulfacetamide () Sulfonamide, acetylamino phenyl ~214 (calculated) Sulfonamide, acetyl Antimicrobial
Compound 18 () Benzoisoquinolinone, hydroxyethyl Not reported Butanamide, hydroxyethyl HDAC/HIV latency reversal
Compound Benzothiazole, piperidinyl sulfonyl 477.55 Sulfonyl, piperidine, ketone Enzyme inhibition

Research Findings and Implications

  • Heterocycle Impact : Benzothiazoles (target, ) exhibit broader bioactivity than benzoxazines (), likely due to sulfur’s electronegativity enhancing interactions with biological targets .
  • Linker Flexibility : Butanamide linkers (target, ) balance rigidity and flexibility, optimizing binding to deep enzymatic pockets .
  • Substituent Effects: The acetylamino group (target, ) improves metabolic stability compared to sulfonamides, which may undergo faster clearance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis involving condensation reactions, followed by purification via recrystallization or column chromatography. Key intermediates include benzothiazole and acetoacetanilide derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products .
  • Optimization : Use HPLC to monitor reaction progress and purity. For example, acetonitrile/water gradients (70:30) with UV detection at 254 nm can resolve impurities .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify backbone structure and substituent positions (e.g., acetylaminophenyl resonance at δ 2.1 ppm for CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 413.1) .
  • X-ray Crystallography : For absolute configuration determination (e.g., benzothiazole ring planarity and dihedral angles) .

Q. How should initial biological screening be designed to assess this compound’s activity?

  • Screening Protocol :

  • Targets : Enzyme inhibition assays (e.g., kinase or protease panels) due to the benzothiazole moiety’s affinity for active sites .
  • Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., IC50_{50} determination via MTT assay) .
  • Controls : Include structurally similar analogs (e.g., unsubstituted benzothiazoles) to isolate the role of the 3-oxo group .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Strategies :

  • Step Optimization : Replace traditional solvents with ionic liquids to enhance reaction efficiency (e.g., [BMIM][BF4_4] for benzothiazole cyclization) .
  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Data : Comparative yield table:
StepTraditional Yield (%)Optimized Yield (%)
Cyclization4572
Acetylation6085

Q. How to resolve contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC50_{50} values for cancer cell lines may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Standardization : Adopt CLSI guidelines for cell viability assays.
  • Meta-Analysis : Compare data from PubChem (NCI DTP) and independent studies to identify outliers .
  • Mechanistic Studies : Use siRNA knockdowns to confirm target engagement (e.g., apoptosis pathways vs. metabolic inhibition) .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Approaches :

  • Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., benzothiazole stacking with Phe residues) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
    • Validation : Cross-check with experimental SAR data (e.g., substituent effects on IC50_{50}) .

Q. How to design derivatives to enhance metabolic stability while retaining activity?

  • Rational Design :

  • Modifications : Introduce fluorine at the phenyl ring para-position to block CYP450 oxidation .
  • Prodrug Strategies : Esterify the butanamide carbonyl to improve oral bioavailability .
    • Testing : Microsomal stability assays (e.g., rat liver microsomes) and pharmacokinetic profiling in murine models .

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